[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] acetate
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Overview
Description
The compound “[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] acetate” is a complex organic molecule with significant importance in various scientific fields This compound is characterized by its intricate structure, which includes a pyrimidine ring, multiple hydroxyl groups, and phosphate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] acetate” typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of hydroxyl and phosphate groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The phosphate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential role in cellular processes. Its phosphate groups are of particular interest due to their involvement in energy transfer and signaling pathways within cells.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialized materials, such as coatings and adhesives. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism of action of “[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] acetate” involves its interaction with specific molecular targets. The compound’s phosphate groups can participate in phosphorylation reactions, which are crucial for regulating various cellular functions. Additionally, its ability to form hydrogen bonds and interact with enzymes allows it to modulate biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] phosphate
- [(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] sulfate
Uniqueness
The uniqueness of “[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] acetate” lies in its specific combination of functional groups and stereochemistry. This unique structure allows it to participate in a wide range of chemical reactions and interact with biological molecules in ways that similar compounds may not. Its versatility and reactivity make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H17N2O16P3 |
---|---|
Molecular Weight |
526.18 g/mol |
IUPAC Name |
[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] acetate |
InChI |
InChI=1S/C11H17N2O16P3/c1-5(14)26-9-6(4-25-31(21,22)29-32(23,24)28-30(18,19)20)27-10(8(9)16)13-3-2-7(15)12-11(13)17/h2-3,6,8-10,16H,4H2,1H3,(H,21,22)(H,23,24)(H,12,15,17)(H2,18,19,20)/t6-,8?,9+,10-/m1/s1 |
InChI Key |
WAHPZOXFVZXFMC-HZRXXTQPSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](O[C@H](C1O)N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Canonical SMILES |
CC(=O)OC1C(OC(C1O)N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
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